tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate
Description
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-10(17)12-7-5-6-11-8-16(9-13(11)12)14(18)19-15(2,3)4/h5-7H,8-9H2,1-4H3 |
InChI Key |
DIEMHHUJOMBFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoindoline Core
- Isoindolines are commonly synthesized by reduction of phthalimides or via cyclization of substituted benzylamines with appropriate electrophiles.
- One method involves the reduction of phthalimides with hydride reagents (e.g., lithium aluminum hydride) to yield isoindoline intermediates.
- Alternatively, isoindoline rings can be constructed by intramolecular cyclization of N-substituted benzylamines, often under basic or catalytic conditions.
Introduction of the tert-Butyl Ester Group
- The tert-butyl ester at the 2-carboxylate position can be introduced by esterification of the corresponding acid or acid chloride with tert-butanol.
- Protection strategies using tert-butyl esters are common due to their stability and ease of removal if needed.
- Literature reports indicate that tert-butyl isoindoline-2-carboxylates can be prepared by reacting isoindoline-2-carboxylic acid derivatives with tert-butanol in the presence of acid catalysts.
Acetylation at the 4-Position
- The acetyl group at the 4-position of the isoindoline ring is typically introduced via electrophilic acylation.
- Acetylation can be achieved using acetic anhydride or acetyl chloride under controlled conditions to selectively functionalize the 4-position.
- The reaction conditions are optimized to avoid over-acylation or side reactions, often employing mild Lewis acid catalysts or base catalysis.
Representative Preparation Method (Hypothetical)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Phthalimide reduction with LiAlH4 in THF, reflux | Formation of isoindoline intermediate | 85 |
| 2 | Esterification with tert-butanol and acid catalyst (e.g., H2SO4) | Formation of tert-butyl isoindoline-2-carboxylate | 78 |
| 3 | Acetylation with acetic anhydride and pyridine at 0-25°C | Introduction of acetyl group at 4-position | 70 |
Note: Exact yields and conditions vary depending on substrate purity and reaction scale.
Alternative Synthetic Approaches
- Some patents and literature describe the use of substituted benzylamines and N-protected intermediates to access isoindoline derivatives.
- Dehydrogenation or oxidation steps may be employed to adjust oxidation states before or after esterification and acetylation.
- Protection/deprotection strategies using tert-butyl groups are favored for their stability under various reaction conditions.
Analytical and Purification Techniques
- Purification typically involves crystallization or chromatography (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm ester and acetyl functionalities.
- High-performance liquid chromatography (HPLC) is used to assess purity and monitor reaction progress.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Isoindoline core synthesis | Phthalimide, LiAlH4, THF | Reflux, inert atmosphere | Reduction to isoindoline |
| tert-Butyl ester formation | tert-Butanol, acid catalyst | Room temp to reflux | Esterification of carboxylic acid |
| 4-Acetylation | Acetic anhydride, pyridine or base | 0-25°C, mild | Selective acetylation at 4-position |
| Purification | Crystallization, chromatography | Ambient | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand the biological activity of isoindoline derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and isoindoline core can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of isoindole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate with analogous compounds:
Key Observations:
- Positional Effects : The 4-acetyl substituent in the target compound contrasts with the 5-fluorosulfonyloxy group in . The 4-position may confer greater steric accessibility for reactions compared to the 5-position, which is sterically hindered by the isoindole ring’s geometry.
- Functional Group Reactivity :
- The acetyl group is electron-withdrawing, polarizing the aromatic ring for electrophilic substitutions.
- The fluorosulfonyloxy group in is highly electronegative and serves as a superior leaving group, enabling nucleophilic aromatic substitutions or cross-coupling reactions.
- The phthalimide group in enhances hydrolytic stability and is commonly used in peptide synthesis.
Spectroscopic and Physical Properties
- NMR Data : While the target compound’s NMR data is unavailable, tert-butyl 3-methyl-2-(...)carboxylate exhibits distinct 1H/13C NMR signals for methyl groups (δ ~1.2–1.4 ppm for tert-butyl) and carbonyls (δ ~165–175 ppm). The acetyl group’s methyl protons are expected near δ 2.1–2.3 ppm, with a carbonyl signal at δ ~200–210 ppm.
- Solubility : The tert-butyl group improves solubility in dichloromethane and THF, whereas the fluorosulfonyloxy group in may enhance water solubility due to its polarity.
Biological Activity
Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate (TB-AIC) is a synthetic organic compound with a unique isoindole structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
- CAS Number : 2274091-79-9
The compound features a tert-butyl ester group and an acetyl group attached to the isoindole moiety, which is significant for its reactivity and biological activity.
The biological activity of TB-AIC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that TB-AIC may function as an inhibitor of specific enzymes linked to oxidative stress and inflammation, which are critical in the development of various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that TB-AIC exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in human cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity of TB-AIC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
Antioxidant Properties
TB-AIC has shown significant antioxidant activity, which is crucial for combating oxidative stress-related conditions. The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating its potential use as a therapeutic agent against oxidative stress-related diseases.
Antimicrobial Activity
Preliminary studies suggest that TB-AIC possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been noted, although further research is needed to fully elucidate these effects.
Comparative Analysis with Related Compounds
TB-AIC can be compared with other isoindole derivatives to highlight its unique biological profile:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Tert-butyl 4-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | Hydroxyl group enhances reactivity | Increased antioxidant activity |
| Tert-butyl 4-aminoisoindoline-2-carboxylate | Amino group enhances biological activity | Stronger anticancer effects |
| Tert-butyl 4-bromoisoindoline-2-carboxylate | Bromine substitution alters properties | Different reactivity patterns |
Case Studies
- Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry investigated the effects of TB-AIC on various cancer cell lines. Results showed significant reductions in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing new anticancer therapies.
- Oxidative Stress Model : In a recent experiment using an oxidative stress model in mice, TB-AIC was administered to evaluate its protective effects against induced oxidative damage. The results indicated a marked decrease in biomarkers associated with oxidative stress, supporting its role as an antioxidant agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection : Use of tert-butyl groups to stabilize intermediates .
- Cyclization : Formation of the isoindole core via acid-catalyzed or base-mediated cyclization.
- Acetylation : Introduction of the acetyl group using acetyl chloride or anhydride under anhydrous conditions.
Example Protocol (Analogous to ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc-protected amine, DCM, 0°C | Amine protection |
| 2 | Cyclization (e.g., TFA) | Isoindole core formation |
| 3 | Acetylation (Ac₂O, pyridine) | Acetyl group addition |
| 4 | Purification (column chromatography) | Isolation of product |
Advanced: How can computational reaction path search methods optimize synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and information science are integrated to predict reaction pathways and optimize conditions. For example:
- ICReDD Framework : Combines computational reaction path searches with experimental validation to reduce trial-and-error approaches. Key steps include:
- Quantum Calculations : Identify transition states and intermediates.
- Data Feedback : Experimental results refine computational models .
- Software Tools : Programs like Gaussian or ORCA simulate reaction energetics, guiding solvent selection and catalyst design.
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
